Cefdinir (Omnicef)
Description
Historical Context of Cephalosporin (B10832234) Discovery and Development
The journey of cephalosporins began in 1945 when Italian scientist Giuseppe Brotzu isolated an antibiotic-producing fungus, Acremonium (previously known as Cephalosporium), from a sewage outfall in Sardinia. nih.govwikipedia.orgnih.gov Brotzu observed that cultures of this fungus produced substances effective against Salmonella typhi, the bacterium responsible for typhoid fever. wikipedia.org This initial discovery laid the groundwork for future research.
In 1953, at the Sir William Dunn School of Pathology at the University of Oxford, researchers Guy Newton and Edward Abraham isolated the active compound, cephalosporin C. wikipedia.orgoup.comoup.com Cephalosporin C itself possessed only modest antibacterial activity. nih.gov A pivotal breakthrough occurred with the isolation of its nucleus, 7-aminocephalosporanic acid (7-ACA), which enabled the creation of numerous semi-synthetic cephalosporins with significantly greater antibacterial potency and a broader spectrum of activity. auctoresonline.orgnih.gov This marked the beginning of the modern era of cephalosporin antibiotics, with the first one being sold in 1964. wikipedia.org The development of these semi-synthetic derivatives allowed for modifications that enhanced their efficacy and pharmacokinetic properties. wikipedia.org
Evolution of Third-Generation Cephalosporins
The classification of cephalosporins into "generations" is a common practice, reflecting their timeline of development and, more importantly, their spectrum of antimicrobial activity. nih.govwikipedia.org This classification, however, can sometimes be imprecise. wikipedia.org Generally, as the generations progress from first to third, there is a notable increase in activity against Gram-negative bacteria, often accompanied by a decrease in activity against Gram-positive organisms. nih.govwikipedia.org
The evolution from first- to second- and third-generation cephalosporins involved significant structural modifications to the core molecule. hbs.eduwikipedia.org For instance, the introduction of an α-iminomethoxy group at the C-7 side chain provided increased resistance to β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics. wikipedia.org Third-generation cephalosporins, which emerged in the 1970s and 1980s, were developed to have a broader spectrum of activity, particularly against Gram-negative bacteria, including those resistant to earlier generations. auctoresonline.orghbs.edunih.gov These agents, such as cefotaxime (B1668864) and ceftriaxone, are known for their enhanced stability against β-lactamases produced by many Gram-negative bacteria. nih.gov Some third-generation cephalosporins are also capable of penetrating the central nervous system, making them useful in treating meningitis. wikipedia.org
| Generation | Primary Spectrum of Activity | Representative Examples |
|---|---|---|
| First-Generation | Primarily active against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus). wikipedia.org | Cephalexin (B21000), Cefazolin nih.gov |
| Second-Generation | Improved activity against some Gram-negative bacteria (e.g., Haemophilus influenzae) while retaining Gram-positive coverage. nih.govnih.gov | Cefaclor, Cefuroxime (B34974) nih.gov |
| Third-Generation | Broadened activity against Gram-negative bacteria, including many Enterobacteriaceae. auctoresonline.orgnih.gov | Cefdinir (B1668824), Ceftriaxone, Cefotaxime auctoresonline.org |
Cefdinir as a Representative Third-Generation Oral Cephalosporin in Research
Cefdinir (marketed as Omnicef) is a semi-synthetic, third-generation oral cephalosporin approved by the FDA in 1997. patsnap.comdrugbank.com It stands out in research due to its broad spectrum of activity against many common pathogens encountered in community-acquired infections. nih.govnih.gov
Cefdinir's mechanism of action is consistent with other β-lactam antibiotics; it inhibits the synthesis of the bacterial cell wall. patsnap.comdrugbank.com Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final step of peptidoglycan synthesis. patsnap.comdrugbank.com This disruption leads to a weakened cell wall and subsequent cell lysis. drugbank.com Research indicates that Cefdinir has a particular affinity for PBPs 2 and 3. drugbank.com
A key area of research for Cefdinir is its stability in the presence of various β-lactamase enzymes. nih.govnih.gov This stability allows it to be effective against many organisms that have developed resistance to other penicillins and cephalosporins. drugbank.compediatriconcall.com Its in vitro activity has been demonstrated against a range of Gram-positive and Gram-negative aerobic bacteria. nih.gov
Key Research Findings for Cefdinir:
Antimicrobial Spectrum: Cefdinir is active against Streptococcus pneumoniae, Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis. nih.govfda.gov It is notably effective against β-lactamase-producing strains of H. influenzae and M. catarrhalis. droracle.airesearchgate.net
Pharmacokinetics: Cefdinir is absorbed from the gastrointestinal tract and is primarily eliminated unchanged by the kidneys. nih.govnih.gov Its plasma protein binding ranges from 60% to 70%. drugbank.com
Tissue Distribution: Research has shown that Cefdinir distributes into various tissues, including the epithelial lining fluid, tonsils, sinuses, and middle ear fluid, at clinically relevant concentrations. drugbank.com
| Property | Description | Reference |
|---|---|---|
| Antibiotic Class | Third-generation cephalosporin | patsnap.comdrugbank.com |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). | drugbank.compediatriconcall.com |
| β-Lactamase Stability | Stable to hydrolysis by many common plasmid-mediated β-lactamases. | nih.govnih.gov |
| Spectrum of Activity | Broad-spectrum activity against common Gram-positive and Gram-negative respiratory and skin pathogens. | nih.govresearchgate.net |
| Primary Route of Elimination | Renal clearance of unchanged drug. | drugbank.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N5O5S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t8-,12-/m1/s1 |
InChI Key |
RTXOFQZKPXMALH-PRHODGIISA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
Origin of Product |
United States |
Mechanism of Antimicrobial Action at the Molecular and Cellular Levels
Penicillin-Binding Protein (PBP) Interactions
The principal mechanism of cefdinir (B1668824) involves its binding to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. patsnap.compatsnap.comtoku-e.com Like other β-lactam antibiotics, cefdinir's molecular structure allows it to form a covalent bond with PBPs, thereby inactivating them. basicmedicalkey.com
Cefdinir demonstrates a selective binding affinity for specific PBPs, which can vary between different bacterial species. Research indicates that cefdinir selectively targets both PBP2 and PBP3. drugbank.comnih.gov In Staphylococcus aureus, cefdinir is known to specifically target PBP2 and PBP3. nih.govresearchgate.net Further studies have shown it has a high affinity for PBP 3, 2, and 1 in S. aureus and for PBP 2 and 3 in Enterococcus faecalis. dafrapharma.com This targeted binding is critical to its efficacy against susceptible organisms. nih.gov
Table 1: Cefdinir Binding Affinity for Specific Penicillin-Binding Proteins (PBPs)
| Bacterial Species | Target PBPs |
|---|---|
| Staphylococcus aureus | PBP1, PBP2, PBP3 dafrapharma.comnih.gov |
| Enterococcus faecalis | PBP2, PBP3 dafrapharma.com |
The bacterial cell wall is composed of peptidoglycan, a polymer that provides structural support and protects the bacterium from osmotic lysis. patsnap.com The synthesis of this polymer concludes with a transpeptidation step, which creates cross-links between peptidoglycan chains, providing the cell wall with its mechanical strength. patsnap.comtoku-e.com PBPs, such as transpeptidases, catalyze this essential cross-linking reaction. toku-e.comnih.gov
By binding to and inactivating these PBPs, cefdinir inhibits the final transpeptidation stage of peptidoglycan synthesis. drugbank.comcarehospitals.com This action prevents the necessary cross-linking of the peptidoglycan strands, resulting in the formation of a defective and weakened cell wall. patsnap.compatsnap.com
The inhibition of peptidoglycan cross-linking severely compromises the structural integrity of the bacterial cell wall. toku-e.com The weakened wall is unable to withstand the high internal osmotic pressure of the bacterial cell. patsnap.com This imbalance leads to the rupture, or lysis, of the cell membrane, resulting in the leakage of cytoplasmic contents and ultimately, bacterial cell death. patsnap.comontosight.aiuw.edu This bactericidal action is the direct outcome of cefdinir's interference with cell wall synthesis. uw.edu
Inhibition of Other Bacterial Targets
Beyond its primary interaction with PBPs, research has explored cefdinir's effects on other cellular targets.
Transpeptidase enzymes are a category of penicillin-binding proteins responsible for catalyzing the cross-linking of the peptidoglycan cell wall. basicmedicalkey.comnih.gov Cefdinir's primary mechanism of action is, therefore, the inhibition of these transpeptidase enzymes. drugbank.com By binding to the active site of these enzymes, cefdinir blocks their function, which directly interferes with the final step of cell wall construction and contributes to its bactericidal effect. drugbank.comcarehospitals.com
In addition to its antibacterial properties, cefdinir has been investigated for its effects on components of the human immune response. Specifically, it has been shown to inhibit myeloperoxidase (MPO), an enzyme released by neutrophils. dafrapharma.comdrugbank.com One in vitro study found that cefdinir inhibits the release of myeloperoxidase into the extracellular environment when neutrophils are stimulated. toku-e.comdrugbank.com It was observed to inhibit the luminol-amplified chemiluminescence (LACL) response in cell-free systems containing either horseradish peroxidase or a myeloperoxidase-containing neutrophil extract. toku-e.com However, the research noted that cefdinir does not affect the myeloperoxidase that is released into the phagolysosome during phagocytosis. toku-e.com The clinical significance of this potential anti-inflammatory property is not yet fully understood. drugbank.com
Structural Basis for Target Interaction
The bactericidal effect of Cefdinir stems from its ability to inhibit the synthesis of the bacterial cell wall by targeting and inactivating penicillin-binding proteins (PBPs). drugs.comuw.edupediatriconcall.com The structural basis for this interaction is rooted in the molecular mimicry of the drug and the subsequent covalent modification of the PBP active site. fda.govwikipedia.org
At its core, the cephalosporin's β-lactam ring is a structural analog of the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan stem peptide, which is the natural substrate for PBP transpeptidases. fda.govmdpi.com This structural similarity allows Cefdinir to enter the catalytic site of the PBP. fda.gov Once positioned, the highly reactive four-membered β-lactam ring is attacked by a nucleophilic serine residue within the enzyme's active site. wikipedia.org This reaction leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgnih.gov This acylation effectively renders the PBP inactive, halting the final transpeptidation step of peptidoglycan cross-linking, which is essential for maintaining the structural integrity of the bacterial cell wall. toku-e.comcarehospitals.com The compromised cell wall cannot withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death. wikipedia.orgtoku-e.com
Cefdinir exhibits high binding affinity for specific PBPs, which contributes to its potent antibacterial activity. fda.govdrugbank.com Studies have demonstrated that Cefdinir has a particular affinity for PBP 2 and PBP 3 in various bacteria, including Staphylococcus aureus and Streptococcus pyogenes. fda.govcarehospitals.comnih.gov The binding to these specific PBPs is responsible for inducing characteristic morphological changes in the bacteria, such as the thickening of the cell wall and septum, and eventual lysis. nih.gov
The interaction is not solely dependent on the β-lactam ring. The side chains attached to the Cefdinir molecule play a crucial role in its binding affinity and spectrum of activity. While a crystal structure of Cefdinir complexed with a PBP is not detailed in the provided results, extensive research on the closely related cephalosporin (B10832234), Cefditoren, complexed with Streptococcus pneumoniae PBP 2X provides significant insights. nih.govrcsb.org This structural data reveals that the formation of the antibiotic-PBP complex involves induced-fit conformational changes in the enzyme. nih.govresearchgate.net
Specifically, the side chains of the cephalosporin interact with key amino acid residues to create a stable binding pocket. For instance, in the Cefditoren-PBP 2X complex, the C-3 side chain fits into a hydrophobic pocket formed by residues such as Trp374, His394, and Thr526. nih.govrcsb.org The binding of the C-7 side chain also induces conformational changes in the enzyme. nih.gov These interactions, governed by hydrogen bonds and hydrophobic contacts, stabilize the complex and are likely key to the high antimicrobial activity of third-generation cephalosporins like Cefdinir against susceptible pathogens. nih.govresearchgate.net
**Table 1: Key Molecular Interactions in Cephalosporin-PBP Binding***
| Interacting Component (Cephalosporin) | PBP Active Site Residue/Region | Type of Interaction | Consequence |
|---|---|---|---|
| β-Lactam Ring | Catalytic Serine Residue | Covalent Bonding | Irreversible acylation and inactivation of the PBP. wikipedia.orgnih.gov |
| C-3 Side Chain | Hydrophobic Pocket (e.g., Trp374, His394, Thr526) | Hydrophobic Contacts | Stabilizes the antibiotic within the active site. nih.govrcsb.org |
| C-7 Side Chain | Active Site Pocket | Induced-Fit Conformational Change | Optimizes binding and enhances inhibitory activity. nih.gov |
| Entire Molecule | PBP Active Site (D-Ala-D-Ala binding site) | Structural Mimicry | Allows the drug to be recognized and bind to the enzyme. fda.govmdpi.com |
Data derived from studies on Cefditoren, a structurally similar third-generation cephalosporin. nih.govrcsb.orgresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Cefdinir |
| Cefditoren |
| Penicillin |
| D-alanyl-D-alanine |
| Serine |
| Tryptophan (Trp) |
| Histidine (His) |
| Threonine (Thr) |
Bacterial Resistance Mechanisms Against Cefdinir
Enzymatic Hydrolysis by Beta-Lactamases
The production of β-lactamase enzymes is a major defense mechanism for bacteria against β-lactam antibiotics like cefdinir (B1668824). patsnap.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govnih.gov The effectiveness of this enzymatic defense varies depending on the specific class of β-lactamase.
Stability Against Specific Class A Beta-Lactamases (e.g., TEM-1, TEM-2, SHV-1)
Cefdinir exhibits a notable degree of stability against some of the most common plasmid-mediated Class A β-lactamases, including TEM-1, TEM-2, and SHV-1. oup.comoup.comresearchgate.netnih.gov This stability is a key feature that contributes to its activity against many strains of bacteria that are resistant to other penicillins and earlier-generation cephalosporins. nafdac.gov.ng Studies have shown that cefdinir is not significantly hydrolyzed by these enzymes, allowing it to maintain its structural integrity and bactericidal function. oup.comnih.gov This inherent stability is attributed to the chemical structure of cefdinir, which hinders the access of these specific β-lactamases to the β-lactam ring. drugbank.com
Susceptibility to Extended-Spectrum Beta-Lactamases (ESBLs) and Other Classes (e.g., TEM-3, SHV-2, Carbapenemases)
Despite its stability against some common β-lactamases, cefdinir is susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) and other classes of these enzymes. researchgate.net ESBLs, such as TEM-3 and SHV-2, are mutants of the classic TEM and SHV enzymes and possess an expanded substrate profile that includes third-generation cephalosporins. oup.comresearchgate.netnih.govnih.gov Research has demonstrated that cefdinir is hydrolyzed by TEM-3, TEM-4, TEM-5, and SHV-2, SHV-3, SHV-4, and SHV-5 enzymes. researchgate.net
Furthermore, cefdinir is generally not effective against bacteria producing carbapenemases, which are β-lactamases capable of hydrolyzing carbapenems and most other β-lactam antibiotics. nih.gov The presence of ESBLs and carbapenemases in clinical isolates significantly reduces the susceptibility to cefdinir, often leading to clinical treatment failures. ajol.info Interestingly, some studies have explored the combination of cefdinir with a β-lactamase inhibitor like clavulanate, which can restore its activity against some ESBL-producing organisms by inhibiting the β-lactamase enzyme. nih.govreliasmedia.com
Table 1: Cefdinir Stability and Susceptibility to Various β-Lactamases
| β-Lactamase Class | Specific Enzymes | Cefdinir Activity | References |
| Class A | TEM-1, TEM-2, SHV-1 | Stable | oup.com, oup.com, researchgate.net, nih.gov |
| Class A (ESBL) | TEM-3, TEM-5, TEM-9 | Minor Hydrolysis | oup.com, nih.gov |
| Class A (ESBL) | SHV-2 | Susceptible | researchgate.net |
| Carbapenemases | Various | Inactive | nih.gov |
Biochemical Characterization of Beta-Lactamase-Cefdinir Interactions
The interaction between cefdinir and β-lactamases has been a subject of biochemical investigation. These studies aim to understand the kinetics of hydrolysis and the structural features that determine stability or susceptibility. While detailed kinetic data for every specific enzyme interaction is extensive, the general principle lies in the affinity of the enzyme for the antibiotic and the rate at which it can catalyze the hydrolysis of the β-lactam ring. For stable interactions, like with TEM-1, the enzyme has a low affinity and/or a very slow turnover rate for cefdinir. oup.comnih.gov Conversely, for ESBLs, mutations in the active site of the enzyme enhance its ability to accommodate the bulky side chains of third-generation cephalosporins like cefdinir, leading to efficient hydrolysis. microrao.com
Alterations in Penicillin-Binding Proteins (PBPs)
The bactericidal action of cefdinir results from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. patsnap.comdrugbank.com Resistance can emerge through modifications to these target proteins that decrease the binding affinity of cefdinir. nafdac.gov.ng
Genetic Modifications Leading to Decreased Affinity
Bacteria can acquire genetic mutations in the genes encoding PBPs, leading to amino acid substitutions that alter the structure of the protein. nih.govuq.edu.au These alterations can reduce the affinity of cefdinir for its PBP targets. patsnap.com For instance, in Streptococcus pneumoniae, resistance to penicillin and some cephalosporins is associated with mutations in multiple PBP genes. oup.com Similarly, in Neisseria gonorrhoeae, specific amino acid substitutions in PBP 2 are linked to reduced susceptibility to oral cephalosporins. nih.gov Studies have shown that cefdinir has a high affinity for various PBPs in susceptible strains of Staphylococcus aureus and Streptococcus pyogenes. nih.govkarger.com However, mutations can disrupt this binding, diminishing the antibiotic's efficacy.
Mosaic PBP Structures and Their Impact on Cefdinir Binding
A significant mechanism of resistance, particularly in Neisseria gonorrhoeae, is the development of "mosaic" PBP genes. asm.orgcapes.gov.br These mosaic genes are formed through recombination events where fragments of PBP genes from other, naturally resistant Neisseria species are incorporated into the gonococcal chromosome. asm.orgcapes.gov.br This results in a PBP with a significantly altered structure.
Research has shown that mosaic PBP 2 structures are significantly associated with decreased susceptibility to oral cephalosporins, including cefdinir. asm.orgcapes.gov.broup.com The affinity of this mosaic PBP 2 for cefdinir is substantially lower than that of the non-mosaic PBP 2 found in susceptible strains. oup.comnih.gov This reduced binding affinity is a direct cause of the increased minimum inhibitory concentrations (MICs) of cefdinir observed in these resistant isolates. asm.orgnih.gov
Table 2: Impact of PBP Alterations on Cefdinir Susceptibility
| Bacterial Species | PBP Alteration | Impact on Cefdinir | References |
| Neisseria gonorrhoeae | Mosaic PBP 2 | Decreased binding affinity, increased MICs | oup.com, asm.org, capes.gov.br, nih.gov, nih.gov |
| Streptococcus pneumoniae | Mutations in various PBPs | Reduced susceptibility | oup.com |
| Staphylococcus aureus | Altered PBP structure | Resistance (in MRSA) | nih.gov |
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics like cefdinir, out of the bacterial cell. frontiersin.orgmicropspbgmu.ru This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the PBPs, in sufficient quantities to be effective. bmbreports.org These pumps are major contributors to multidrug resistance (MDR) in bacteria. frontiersin.orgnih.gov Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) being the most prominent in mediating resistance in Gram-negative bacteria. nih.govnih.gov
Table 1: Major Efflux Pump Superfamilies in Bacteria
| Superfamily | Energy Source | Typical Structure | Known Substrates Include | Reference(s) |
|---|---|---|---|---|
| RND (Resistance-Nodulation-Division) | Proton Motive Force | Tripartite system (Inner membrane transporter, periplasmic adaptor, outer membrane channel) | Beta-lactams, quinolones, tetracyclines, detergents | nih.govmdpi.commdpi.com |
| MFS (Major Facilitator Superfamily) | Proton Motive Force | Single-component or tripartite systems | Fluoroquinolones, tetracyclines, various drugs | nih.govmcmaster.caresearchgate.net |
| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Two transmembrane domains and two nucleotide-binding domains | Macrolides, various drugs | micropspbgmu.ru |
| SMR (Small Multidrug Resistance) | Proton Motive Force | Small inner membrane proteins, often form homodimers | Quaternary ammonium (B1175870) compounds, various dyes | micropspbgmu.ru |
| MATE (Multidrug and Toxic Compound Extrusion) | Sodium Ion or Proton Gradient | Single-component transporters | Fluoroquinolones, aminoglycosides | micropspbgmu.ruresearchgate.net |
The active efflux of cefdinir is a significant mechanism of resistance. Research has identified cefdinir as a substrate for bacterial efflux pumps. core.ac.ukucl.ac.be In Gram-negative bacteria such as Escherichia coli, the AcrAB-TolC efflux pump, a member of the RND superfamily, is a major contributor to multidrug resistance and is known to extrude a wide variety of compounds. bmbreports.orgbiorxiv.org The overexpression of genes encoding these pumps, often triggered by mutations in regulatory genes, leads to increased resistance. nih.gov By actively pumping cefdinir out of the periplasm and cytoplasm, these systems prevent the antibiotic from accumulating at its site of action, thereby conferring resistance. bmbreports.org The AdeIJK pump in Acinetobacter baumannii, another RND-type pump, is known to provide resistance against cephalosporins. mdpi.com
The molecular mechanism of efflux-mediated resistance is primarily driven by energy-dependent transporters. RND family pumps, such as AcrAB-TolC, function as tripartite systems that span the entire bacterial cell envelope. bmbreports.orgmdpi.com
AcrB: The inner membrane transporter protein that recognizes and binds to a wide range of substrates, including beta-lactams. It operates using the proton-motive force, coupling the transport of the drug with the movement of protons into the cell. nih.govmdpi.com
AcrA: A periplasmic adaptor or membrane fusion protein (MFP) that connects the inner membrane pump (AcrB) to the outer membrane channel. nih.gov
TolC: The outer membrane protein that forms a channel, allowing the expelled substrate to exit the cell directly into the external environment. micropspbgmu.runih.gov
MFS transporters, which can also contribute to resistance, typically function as secondary active transporters energized by the electrochemical proton gradient. mcmaster.ca They operate via a "rocker-switch" mechanism, alternating between inward-facing and outward-facing conformations to bind the substrate on one side of the membrane and release it on the other. explorationpub.com The overexpression of the genes encoding these pumps is a common mechanism leading to clinically significant resistance. nih.gov
Reduced Outer Membrane Permeability
In Gram-negative bacteria, the outer membrane acts as a selective barrier, limiting the influx of toxic substances, including antibiotics. frontiersin.org The primary gateways for hydrophilic antibiotics like cefdinir to cross this barrier are water-filled channel-forming proteins known as porins. nih.gov
Mutations that alter the number or function of porin channels can significantly reduce the uptake of cefdinir, leading to resistance. The major non-specific porins in E. coli are OmpF and OmpC. nih.gov
Loss or Downregulation: A primary mechanism of resistance is the mutation or downregulation of porin expression, particularly OmpF. nih.gov Mutants deficient in OmpF show increased resistance to several beta-lactam antibiotics because OmpF is a main route for their entry into the periplasm. frontiersin.orgnih.gov
Structural Alterations: Mutations within the ompC or ompF genes can lead to amino acid substitutions that narrow the porin channel or alter its electrostatic properties, thereby hindering the passage of cefdinir. mdpi.com
Studies have shown that an OmpF-porin mutation in E. coli can enhance resistance to cefdinir, especially when another resistance mechanism is also present. researchgate.netnih.gov The loss or modification of these channels acts synergistically with efflux pumps; as fewer antibiotic molecules enter the cell, the pumps can more efficiently extrude them. google.com
Table 2: Impact of Porin Mutations on Antibiotic Resistance
| Porin | Organism Example | Consequence of Mutation/Loss | Effect on Beta-Lactams (including Cephalosporins) | Reference(s) |
|---|---|---|---|---|
| OmpF | E. coli | Decreased expression or loss of function. | Significantly increased resistance. Considered a main pathway for beta-lactam entry. | frontiersin.orgnih.govnih.govnih.gov |
| OmpC | E. coli | Decreased expression or structural mutations. | Increased resistance. Also involved in antibiotic transport. | frontiersin.orgnih.govmdpi.com |
| OprD | P. aeruginosa | Loss of function. | Primarily associated with carbapenem (B1253116) resistance, but reduced permeability generally affects beta-lactams. | nih.gov |
Combinatorial Resistance Mechanisms
A key example is the combination of enzymatic degradation and reduced permeability. In E. coli, the presence of an extended-spectrum beta-lactamase (ESBL) that can hydrolyze cefdinir, combined with an OmpF-porin mutation, leads to a greater enhancement in resistance than either mechanism alone. researchgate.netnih.gov The porin mutation reduces the influx of cefdinir, allowing the beta-lactamase enzymes in the periplasm more time to effectively inactivate the antibiotic molecules that do enter.
Similarly, the synergy between efflux pumps and the low permeability of the outer membrane is a fundamental aspect of intrinsic and acquired resistance. nih.govgoogle.com The outer membrane barrier limits the rate of drug influx, while efflux pumps actively remove the drugs that successfully penetrate, creating a powerful two-tiered defense. google.com
Conversely, understanding these combinations can lead to new therapeutic strategies. The combination of cefdinir with TXA709, a prodrug of an FtsZ inhibitor, has shown synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA). asm.org This combination significantly reduces the emergence of resistance, highlighting a strategy to overcome existing resistance by targeting multiple essential cellular processes simultaneously. nih.govasm.org
Structure Activity Relationships Sar and Chemical Modifications
Synthesis and Derivatization of Cefdinir (B1668824) Analogues
The development of cefdinir involved a systematic exploration of various substituents at the C-7 and C-3 positions of the cephem nucleus to achieve a desirable balance of antibacterial activity and oral bioavailability. nih.gov
The C-7 acyl side chain of cephalosporins plays a crucial role in determining the antibacterial spectrum and potency. oncohemakey.com For cefdinir, the (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido group was selected after extensive research. nih.govnih.gov This specific side chain is a hallmark of many third-generation cephalosporins, contributing to their enhanced activity against Gram-negative bacteria. nih.govkarger.com
The 2-aminothiazole (B372263) ring, in particular, is associated with a significant increase in activity against Gram-negative pathogens. oncohemakey.comkarger.com The syn-configuration of the oxime group (hydroxyimino) provides stability against many common β-lactamases, enzymes that can inactivate β-lactam antibiotics. karger.comoup.com Unlike many other aminothiazolyl cephalosporins that possess a methoxyimino group, cefdinir has an unsubstituted oxime group. medcentral.com This feature is thought to contribute to its improved activity against Gram-positive bacteria, particularly staphylococci, compared to other oral third-generation cephalosporins like cefixime (B193813). karger.commedcentral.commcmaster.ca
Studies involving the synthesis of various 7β-[(Z)-2-aryl-2-hydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid derivatives have further elucidated the importance of the C-7 side chain in antibacterial activity. nih.gov
The substituent at the C-3 position of the cephem nucleus significantly influences the pharmacokinetic properties, particularly oral absorption, as well as the antibacterial activity. oncohemakey.comnih.govwikipedia.org Cefdinir is distinguished by the presence of a vinyl group at this position. medcentral.com
Research into various 3-substituted cephalosporins revealed that while derivatives with a 1-propenyl, ethylthio, or vinylthio group at C-3 exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, they demonstrated poor oral absorption in rat models. nih.gov This underscores the critical role of the C-3 vinyl moiety in achieving fair oral absorptivity for this class of cephalosporins. nih.gov The vinyl group, being a small, lipophilic substituent, is thought to facilitate absorption via a dipeptide transport system in the intestine. karger.comkarger.com This mechanism allows for the oral administration of cefdinir without the need for esterification, a strategy used for other oral cephalosporins to enhance absorption. wikipedia.org
Impact of Structural Features on Antimicrobial Activity
The specific structural elements of cefdinir directly correlate with its ability to inhibit bacterial cell wall synthesis and its resilience against bacterial defense mechanisms.
The bactericidal action of cefdinir, like all β-lactam antibiotics, stems from its ability to inhibit penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of bacterial cell wall synthesis. pediatriconcall.compatsnap.comtexas.gov The affinity of cefdinir for various PBPs is a key determinant of its antibacterial spectrum.
Cefdinir demonstrates a high binding affinity for PBPs 2 and 3. drugbank.com It exhibits high affinity for the essential PBPs (1, 2, and 3) of Staphylococcus aureus and high affinity for all PBPs of Streptococcus pyogenes, which contributes to the drastic morphological changes and bactericidal activity observed in these bacteria. karger.comfda.gov Specifically for S. aureus, cefdinir shows higher affinity for PBPs 2 and 3 than for PBP 1. karger.comnih.gov
In studies with Haemophilus influenzae, cefdinir showed high affinities for PBPs 1b, 3a, and 3b. asm.org Its affinity for PBP 2 was lower than that of some other β-lactams like ritipenem (B1198812) and fropenem. asm.org For Escherichia coli, cefdinir demonstrated high affinity for PBPs 1A, 1Bs, and 3. oup.com The aminothiazole group at the C-7 position is a significant contributor to the increased binding affinity to PBPs. wikipedia.org
| Bacterial Species | PBP with High Cefdinir Affinity | Reference |
| Staphylococcus aureus | PBP 1, PBP 2, PBP 3 | karger.comfda.gov |
| Streptococcus pyogenes | All PBPs | karger.com |
| Haemophilus influenzae | PBP 1b, PBP 3a, PBP 3b | asm.org |
| Escherichia coli | PBP 1A, PBP 1Bs, PBP 3 | oup.com |
| Neisseria gonorrhoeae | Non-mosaic PBP 2 | oup.comnih.gov |
A critical feature of cefdinir is its stability in the presence of many common plasmid-mediated β-lactamases, which are enzymes produced by bacteria to hydrolyze and inactivate β-lactam antibiotics. researchgate.netnih.govguidetopharmacology.orgfrontiersin.org This stability is largely attributed to the (Z)-hydroxyimino group at the C-7 position. karger.comoup.com
Cefdinir is stable against hydrolysis by a variety of β-lactamases, including TEM-1, TEM-2, and SHV-1. oup.comresearchgate.net However, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs). medcentral.com Studies comparing the stability of cefdinir to other cephalosporins against various ESBLs have shown that cefdinir is generally more stable than cefuroxime (B34974) and cefixime. nih.govmicrobiologyresearch.org However, ceftazidime (B193861) was found to be more stable than cefdinir against a subset of the tested enzymes. nih.govmicrobiologyresearch.org The Vmax/Km values, which represent the efficiency of hydrolysis, for cefdinir were found to be equal to or lower than those for ampicillin (B1664943), cephaloridine, cephalexin (B21000), and cefotaxime (B1668864) against all tested enzymes, indicating greater stability. nih.gov
Structure-Absorption Relationships in Preclinical Models
The oral bioavailability of cefdinir is a key clinical advantage, and this is directly linked to its chemical structure. As previously mentioned, the vinyl group at the C-3 position is crucial for its oral absorption. nih.govwikipedia.org
Preclinical studies in rats have been instrumental in elucidating the structure-absorption relationships of cefdinir and its analogues. These studies confirmed that while modifications at the C-3 position with groups other than vinyl could maintain or even enhance antibacterial activity, they often resulted in poor oral absorption. nih.gov This highlights the specific requirement of the 3-vinyl group for efficient absorption.
Animal studies have also shown that cefdinir is absorbed from the gastrointestinal tract, with the highest stability observed in the stomach and small intestine. fda.gov In vivo absorption studies in animal models indicated that the absorption of cefdinir likely occurs in the jejunum, primarily through active transport processes. fda.gov This is consistent with the understanding that oral cephalosporins with amino acid-like structures, or in the case of cefdinir, a structure recognized by the same transport system, are actively absorbed via a dipeptide transport system. karger.com
Influence of Lipophilicity on Intestinal Absorption in Animal Models
Cefdinir is classified as a Biopharmaceutics Classification System (BCS) class IV drug, which is characterized by both low solubility and low permeability. researchgate.netsemanticscholar.org This inherent low permeability across the intestinal wall is a significant factor contributing to its limited oral bioavailability, which is approximately 16-21%. researchgate.net The molecular structure of Cefdinir, being polar and amphoteric, is a primary reason for its poor permeability through the lipophilic cell membranes of the gastrointestinal tract. wisdomlib.org Research in animal models has focused on modifying the chemical structure of Cefdinir to enhance its lipophilicity, a key determinant for passive diffusion across the intestinal epithelium. wisdomlib.orgwisdomlib.org
Studies have been conducted on ester prodrugs of Cefdinir to evaluate this approach. In one such study, three different ester prodrugs were synthesized: Cefdinir methyl ester (CEF-1), Cefdinir ethyl ester (CEF-2), and Cefdinir benzyl (B1604629) ester (CEF-3). wisdomlib.orgwisdomlib.org The lipophilicity of these compounds was quantified by measuring their partition coefficients (LogP). The results clearly demonstrated that all three ester prodrugs were significantly more lipophilic than the parent Cefdinir molecule. wisdomlib.orgwisdomlib.org This increased lipophilicity is expected to lead to a higher permeability profile and subsequently, improved bioavailability. wisdomlib.orgwisdomlib.org While these physicochemical studies lay the groundwork, they point towards the necessity of further in-vivo animal studies to confirm the enhanced pharmacokinetic profiles. wisdomlib.orgwisdomlib.org
Another study involving a series of 7β-[(Z)-2-aryl-2-hydroxyiminoacetamido]-3-vinylcephalosporins, which includes Cefdinir, also investigated the relationship between lipophilicity and oral absorption rates in rats. nih.gov The findings from this research further support the discussion on how modifications affecting lipophilicity can influence the extent of intestinal absorption. nih.gov The low oral absorption of Cefdinir has been specifically noted in rat models, reinforcing the need for strategies like lipophilic modification to improve its therapeutic efficacy. fda.gov
Table 1: Comparison of Lipophilicity (LogP) of Cefdinir and its Ester Prodrugs Data derived from partition coefficient studies designed to measure lipophilicity. wisdomlib.org
| Compound | Chemical Name | LogP Value |
| Cefdinir | Parent Drug | Less Lipophilic |
| CEF-1 | Cefdinir methyl ester | More Lipophilic than Cefdinir |
| CEF-2 | Cefdinir ethyl ester | More Lipophilic than Cefdinir |
| CEF-3 | Cefdinir benzyl ester | More Lipophilic than Cefdinir |
Preclinical Pharmacokinetics and Pharmacodynamics in Research Models
Pharmacokinetics (PK) in In Vitro and Animal Models
The preclinical pharmacokinetic profile of cefdinir (B1668824) has been evaluated in various in vitro and animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for predicting the drug's behavior in humans.
The gastrointestinal absorption of cefdinir has been investigated using in situ rat absorption models and human Caco-2 cells to explore its poor oral bioavailability and lack of dose proportionality in humans. fda.gov Studies in rats indicated that the stability of cefdinir is highest in the stomach and small intestine. fda.gov The absorption of cefdinir appears to involve carrier-mediated transport systems. Research has shown that cefdinir can be recognized by the dipeptide transporters PEPT1 and PEPT2. nih.gov Iron supplements and antacids containing aluminum or magnesium can interfere with the absorption of cefdinir, a phenomenon attributed to the formation of a nonabsorbable complex in the gastrointestinal tract. medscape.comdrugs.com However, iron-fortified infant formula does not significantly impact its absorption. drugs.com
Following oral administration in rats, radiolabeled cefdinir distributed to most tissues, with the exception of the brain, bone marrow, and thyroid. The highest concentrations were found in the gastrointestinal tract, urinary bladder, and kidney. fda.gov In rabbits, after a single oral dose, the highest tissue concentrations were observed in the kidney, followed by plasma, liver, lung, heart, and spleen. fda.gov
Cefdinir distributes into various fluids and tissues, including blister fluid, middle ear fluid, tonsils, sinus tissue, bronchial mucosa, and epithelial lining fluid, with concentrations ranging from 15-48% of concurrent plasma concentrations. drugbank.commedcentral.com The volume of distribution (Vd) is approximately 0.35 L/kg in adult animals and 0.67 L/kg in pediatric animals. medcentral.com The plasma protein binding of cefdinir in animal models is moderate, ranging from 60% to 70%, and is independent of the drug concentration. drugs.comfda.gov
Table 1: Tissue Distribution of Cefdinir in Animal Models
| Animal Model | Tissue/Fluid | Key Findings |
|---|---|---|
| Rat | Various | Wide distribution, excluding brain, bone marrow, and thyroid. Highest concentrations in the GI tract, urinary bladder, and kidney. fda.gov |
| Rabbit | Various | Highest concentrations in the kidney, followed by plasma, liver, lung, heart, and spleen. fda.gov |
| General | Blister Fluid | Median maximal concentrations of 0.65 and 1.1 mcg/mL after 300 mg and 600 mg equivalent doses, respectively. medcentral.com |
| General | Middle Ear Fluid | Mean concentrations were 15% of corresponding plasma concentrations. fda.gov |
| General | Tonsils | Median concentrations of 0.25 and 0.36 mcg/g after 300 mg and 600 mg equivalent doses, respectively. medcentral.com |
Cefdinir is not significantly metabolized, and its pharmacological activity is primarily due to the parent drug. drugbank.comfda.gov A limited study using rat liver microsomes showed that single oral daily doses of 10 and 100 mg/kg cefdinir for three days had no effect on total CYP450 content or on the activity of aminopyrine (B3395922) demethylase, aniline (B41778) hydroxylase, and ethoxyresorufin deethylase. fda.gov This suggests a low potential for hepatic metabolism.
The primary route of elimination for cefdinir is renal excretion. drugbank.comfda.gov Studies in isolated perfused rat kidneys have elucidated the complex mechanisms involved in its renal transport. Cefdinir undergoes net renal tubular secretion, with an excretion ratio significantly greater than one. asm.orgnih.gov
The renal excretion of cefdinir is a multifaceted process involving several transporters:
Organic Anion Transporters (OATs): The anionic secretory pathway is the predominant mechanism for cefdinir's renal excretion. asm.orgnih.gov Probenecid, an inhibitor of OATs, significantly reduces the excretion ratio of cefdinir, indicating active secretion via this pathway. asm.orgnih.gov Cefdinir has been identified as a substrate for OAT3. mdpi.com In a rat model of acute kidney injury induced by cisplatin, the expression of Oat1 and Oat3 was decreased, leading to a significant decrease in the cumulative urinary excretion and a remarkable increase in the plasma concentration of cefdinir. nih.govoup.com
Dipeptide Transporters: Cefdinir is also significantly reabsorbed in the renal tubules, a process mediated at least in part by the dipeptide transporter system. asm.orgnih.gov Co-perfusion with glycylsarcosine (B1347041), a dipeptide transport inhibitor, increased the excretion ratio of cefdinir. asm.orgnih.gov
Organic Cation Transporters: The organic cation transporter inhibitor tetraethylammonium (B1195904) also elevated the excretion ratio of cefdinir, though this effect is considered likely to be secondary in nature. asm.orgnih.gov
Table 2: Effect of Transport Inhibitors on Cefdinir Excretion Ratio in Isolated Perfused Rat Kidney
| Inhibitor | Transporter System Targeted | Effect on Cefdinir Excretion Ratio |
|---|---|---|
| Probenecid | Organic Anion Transporters (OATs) | Reduced to 0.59 asm.orgnih.gov |
| Glycylsarcosine | Dipeptide Transporters | Elevated to 7.95 asm.orgnih.gov |
| Tetraethylammonium | Organic Cation Transporters | Elevated to 7.53 asm.orgnih.gov |
Pharmacokinetic modeling in animal systems has been used to understand and predict the behavior of cephalosporins. While specific chemostat models for cefdinir are not detailed in the provided results, physiologically based pharmacokinetic (PBPK) models have been developed for other cephalosporins like cefadroxil (B1668780) in mice and rats to simulate plasma concentration-time profiles. nih.gov These models can be extrapolated to humans and are useful for dose selection and predicting concentrations at the site of infection. nih.gov The development of such models for cefdinir would be a valuable tool in preclinical research. ucl.ac.be
Pharmacodynamics (PD) in In Vitro and Animal Models
The pharmacodynamics of cefdinir, which describes the relationship between drug concentration and its antibacterial effect, has been evaluated in various in vitro and animal infection models. Cefdinir demonstrates bactericidal activity by inhibiting bacterial cell wall synthesis. drugbank.comfda.gov It is stable against many common plasmid-mediated β-lactamases, making it effective against β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis. researchgate.net
In an in vitro pharmacodynamic model simulating human plasma concentrations, a twice-daily dosing regimen of cefdinir was more effective than a once-daily regimen in achieving a 3-log10 reduction in bacterial count and preventing regrowth of common respiratory pathogens like S. pneumoniae and H. influenzae at 24 hours. nih.govresearchgate.net The pharmacodynamic parameter that best correlates with the efficacy of β-lactams is the time that the drug concentration remains above the minimum inhibitory concentration (T>MIC). nih.govresearchgate.net
Animal models of infection have demonstrated the efficacy of cefdinir. It has shown effectiveness in models of pneumonia caused by H. influenzae or penicillin-susceptible S. pneumoniae, as well as in subcutaneous abscesses induced by S. aureus. researchgate.net Furthermore, in vivo studies in rat models have shown that hydrogel dressings containing cefdinir can accelerate wound healing, suggesting its potential for topical applications. mdpi.com Recent in vitro and in vivo studies using a Galleria mellonella larvae infection model have also explored the synergistic bactericidal activity of cefdinir in combination with amoxicillin (B794) against methicillin-resistant Staphylococcus aureus (MRSA). shea-online.org
Studies using a hollow fiber infection model have examined the pharmacokinetics and pharmacodynamics of cefdinir against Mycobacterium tuberculosis (Mtb). These experiments revealed dose-dependent killing of Mtb by cefdinir. nih.gov
PK/PD Indices and Their Correlation with Antimicrobial Effect in Experimental Models (e.g., AUC/MIC, T>MIC)
Pharmacokinetic/pharmacodynamic (PK/PD) indices are crucial for predicting the antimicrobial effect of cefdinir. The primary index associated with the efficacy of β-lactams is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). researchgate.netfrontiersin.orgoup.com
T>MIC (Time above MIC): For β-lactams, a T>MIC of 40-50% of the dosing interval is often associated with bacteriological efficacy against respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae. asm.org However, the required T>MIC can vary. In an in vitro model, a T>MIC of 28% was effective against one strain of S. pneumoniae, while higher percentages were needed for other strains, suggesting that a universal breakpoint may not always be applicable. nih.gov In a murine infection model with S. pneumoniae, a total T>MIC of approximately 35% (free T>MIC of about 19%) resulted in 100% survival in animals infected with strains having a cefdinir MIC of 1-2 μg/mL. wjgnet.com
AUC/MIC (Area Under the Curve to MIC ratio): While T>MIC is the principal driver of efficacy for time-dependent antibiotics, the AUC/MIC ratio has also been identified as a significant PK/PD index for cefdinir, particularly in specific contexts. ucla.eduasm.org In studies with Mycobacterium tuberculosis using a hollow fiber system model, the AUC/MIC ratio was found to be the PK/PD index linked to the sterilizing efficacy of cefdinir. nih.govfrontiersin.org An optimal exposure was calculated as an AUC₀₋₂₄/MIC of 578.86. nih.govfrontiersin.org
Cmax/MIC (Peak Concentration to MIC ratio): This index is generally considered more relevant for concentration-dependent antibiotics. ucla.edufrontiersin.org For cefdinir, the Cmax/MIC ratio was not found to be indicative of antimicrobial efficacy in an in vitro pharmacodynamic model against common respiratory pathogens. nih.gov
The following table summarizes key PK/PD findings for cefdinir from various experimental models.
| Model Type | Pathogen | Key PK/PD Index | Finding | Source |
| In Vitro Pharmacodynamic Model | S. pneumoniae, H. influenzae | T>MIC | A T>MIC of 28-45% was achieved with different dosing regimens, but did not consistently correlate with prevention of regrowth. | nih.gov |
| Murine Infection Model | S. pneumoniae | T>MIC | A total T>MIC of ~35% (free T>MIC ~19%) was associated with 100% survival for strains with MICs of 1-2 µg/mL. | wjgnet.com |
| Hollow Fiber System Model | M. tuberculosis | AUC/MIC | The AUC₀₋₂₄/MIC ratio was linked to sterilizing efficacy, with an optimal exposure target of 578.86. | nih.govfrontiersin.org |
In Vitro Pharmacodynamic Models (e.g., Hollow Fiber System Model, Chemostat Models)
In vitro pharmacodynamic models, such as the hollow fiber system and chemostat models, are instrumental in simulating human pharmacokinetics and studying the time-course of antimicrobial activity. researchgate.netdiva-portal.orgnih.gov
The hollow fiber system model (HFSM) has been particularly valuable in evaluating cefdinir's efficacy against challenging pathogens like Mycobacterium tuberculosis. In this model, cefdinir demonstrated dose-dependent killing of a multi-drug resistant (MDR) M. tuberculosis strain. nih.govfrontiersin.org The system allowed for the determination that the AUC₀₋₂₄/MIC was the PK/PD index linked to cefdinir's sterilizing effect against this organism. nih.govfrontiersin.org The HFSM also revealed that there was no emergence of resistance to cefdinir during these experiments. nih.govfrontiersin.org
In another in vitro pharmacodynamic model comparing once-daily versus twice-daily dosing regimens against typical respiratory pathogens (S. pneumoniae and H. influenzae), the twice-daily regimen was found to be more effective in achieving a 3-log₁₀ reduction in bacterial count and preventing regrowth at 24 hours. asm.orgnih.gov This suggests that the dosing schedule, which directly influences the T>MIC, is critical for maximizing cefdinir's bactericidal activity. asm.orgnih.gov
Chemostat models provide a continuous culture system that allows for the maintenance of bacteria in a specific growth phase while being exposed to dynamic drug concentrations, mimicking either intravenous or oral dosing pharmacokinetics. researchgate.net While specific studies using chemostat models for cefdinir were not prominently detailed in the provided context, these models are a standard tool for exploring PK/PD relationships of antibiotics. researchgate.net
In Vivo Efficacy Studies in Animal Models of Infection (e.g., pneumonia models, TB models)
Animal models of infection are essential for confirming the in vitro predictions of efficacy in a more complex biological environment. Cefdinir has demonstrated efficacy in various animal models of infection.
In a mouse model of pneumonia caused by penicillin-susceptible S. pneumoniae, cefdinir showed modest efficacy, although it did result in a significant reduction in the number of viable cells in the lungs and blood compared to control groups. nih.gov In another study on experimental pneumonia, cefdinir was effective against infections caused by H. influenzae or penicillin-susceptible strains of S. pneumoniae. researchgate.net
Cefdinir has also been evaluated in mouse models of sepsis induced by Staphylococcus aureus or H. influenzae, where it was shown to be protective with 50% protective dose (PD₅₀) values ranging from 2.7 to 35 mg/kg for S. aureus and 3.1 to 5.8 mg/kg for H. influenzae. caymanchem.com
The preclinical pharmacokinetic profile of cefdinir has been characterized in several animal species, including rats and dogs. nih.govfda.gov These studies show species-specific differences in parameters like elimination half-life and volume of distribution, which are important considerations when extrapolating animal data to humans. fda.gov For instance, the elimination half-life was significantly longer in dogs compared to other species like mice and rats. fda.gov
The table below presents a summary of findings from in vivo efficacy studies.
| Animal Model | Infection Type | Pathogen | Key Finding | Source |
| Mouse | Pneumonia | Penicillin-susceptible S. pneumoniae | Modest efficacy with significant reduction in bacterial load compared to control. | nih.gov |
| Mouse | Pneumonia | H. influenzae, Penicillin-susceptible S. pneumoniae | Demonstrated efficacy against these pathogens. | researchgate.net |
| Mouse | Sepsis | S. aureus, H. influenzae | Protective effect with PD₅₀ values of 2.7-35 mg/kg and 3.1-5.8 mg/kg, respectively. | caymanchem.com |
| Rat | Pharmacokinetics | N/A | Linearity of pharmacokinetics demonstrated. Co-administration with ACE inhibitors impacted disposition. | nih.gov |
| Dog | Pharmacokinetics | N/A | Longer elimination half-life compared to other species. | fda.gov |
In Vitro Antimicrobial Susceptibility Profiling
Methodologies for Susceptibility Testing in Research
The in vitro susceptibility of bacteria to cefdinir (B1668824) is determined using several standardized laboratory methods. These techniques are crucial for establishing the drug's spectrum of activity and for guiding clinical use. The most common methodologies include:
Broth Microdilution: This quantitative method involves preparing serial twofold dilutions of cefdinir in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the antibiotic that visibly inhibits bacterial growth is recorded as the Minimum Inhibitory Concentration (MIC). oup.commicroxpress.in
Agar Dilution: Similar to broth microdilution, this method involves incorporating serial dilutions of cefdinir directly into molten agar, which is then poured into petri dishes. The agar surface is then inoculated with standardized bacterial strains. The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies. nih.gov
Disc Diffusion: In this qualitative method, a paper disc impregnated with a standardized amount of cefdinir (typically 5 mcg) is placed on the surface of an agar plate that has been uniformly inoculated with a bacterial suspension. microxpress.innih.govasm.org As the antibiotic diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disc is measured. This zone diameter correlates with the MIC and is interpreted as susceptible, intermediate, or resistant based on established criteria. oup.comnih.govnih.gov
These methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and consistency across different laboratories. microxpress.in
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. fda.gov For cefdinir, MIC values are crucial for defining its spectrum of activity and for establishing susceptibility breakpoints. hopkinsguides.com
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While the MIC indicates inhibition of growth, the MBC provides information on the bactericidal (killing) activity of the drug. Cefdinir is generally considered to be bactericidal. nih.gov
Spectrum of Activity Against Model Gram-Positive Bacteria
Cefdinir demonstrates significant in vitro activity against a range of common Gram-positive pathogens.
Staphylococcus aureus (Methicillin-Susceptible, MSSA): Cefdinir is highly active against MSSA. nih.gov Studies have reported MIC90 values (the concentration at which 90% of isolates are inhibited) for MSSA to be around 0.5 to 1.0 µg/mL. nih.govkarger.comjmilabs.com This makes it one of the more potent oral cephalosporins against this organism. karger.comnih.gov
Streptococcus pneumoniae: Cefdinir shows excellent activity against penicillin-susceptible strains of S. pneumoniae. nih.govnih.gov The MIC90 for these strains is typically low, often reported at ≤0.06 to 0.25 µg/mL. karger.comnih.govnih.gov However, its activity can be reduced against penicillin-resistant strains.
Streptococcus pyogenes (Group A Streptococcus): Cefdinir is very active against S. pyogenes, with MIC90 values reported to be as low as ≤0.03 µg/mL. jmilabs.comresearchgate.net This high potency makes it an effective agent against this common cause of pharyngitis.
| Organism | Cefdinir MIC50 (µg/mL) | Cefdinir MIC90 (µg/mL) |
| S. aureus (MSSA) | 0.5 | 0.5 |
| S. pneumoniae (pen-susc.) | - | ≤0.06 |
| S. pyogenes | ≤0.03 | ≤0.03 |
Data sourced from multiple in vitro studies. karger.comjmilabs.comnih.gov
Spectrum of Activity Against Model Gram-Negative Bacteria
Cefdinir also possesses a valuable spectrum of activity against several key Gram-negative respiratory and urinary tract pathogens.
Haemophilus influenzae: Cefdinir is active against both β-lactamase-producing and non-β-lactamase-producing strains of H. influenzae. researchgate.netnih.gov The MIC90 for H. influenzae is generally around 0.5 µg/mL. nih.govnih.gov
Moraxella catarrhalis: Nearly all isolates of M. catarrhalis, including those that produce β-lactamase, are highly susceptible to cefdinir, with MIC90 values typically at or below 0.125 µg/mL. nih.govnih.govkarger.comnih.gov
Escherichia coli: Cefdinir demonstrates good in vitro activity against E. coli, a common cause of urinary tract infections. droracle.ai The MIC90 is often reported to be 0.5 µg/mL. karger.comjmilabs.com
Klebsiella spp.: Cefdinir is active against Klebsiella pneumoniae and Klebsiella oxytoca, with an MIC90 of 1 µg/mL reported for Klebsiella species. jmilabs.comresearchgate.net
Proteus mirabilis: This organism is generally susceptible to cefdinir. nih.gov
Enterobacter spp.: The activity of cefdinir against Enterobacter species can be variable, and resistance has been reported, particularly in isolates with chromosomal cephalosporinases. nih.govnih.gov
| Organism | Cefdinir MIC50 (µg/mL) | Cefdinir MIC90 (µg/mL) |
| H. influenzae | - | 0.5 |
| M. catarrhalis | - | ≤0.12 |
| E. coli | 0.25 | 0.5 |
| Klebsiella spp. | 0.12 | 1 |
Data compiled from various research findings. jmilabs.comnih.gov
Activity Against Atypical Pathogens and Difficult-to-Treat Organisms in Research Settings
Mycobacterium tuberculosis: There is emerging research into the potential use of β-lactams, including cefdinir, for tuberculosis treatment. dntb.gov.ua In vitro studies have shown that cefdinir exhibits activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov One study found that cefdinir alone, at a concentration of 32 mg/L, could achieve a significant reduction in log-phase growth of M. tuberculosis over 7 days. researchgate.net The MIC for clinical strains has been reported to range from 0.5 to 16 mg/L. nih.gov Interestingly, this activity does not appear to be significantly enhanced by the addition of a β-lactamase inhibitor like avibactam, suggesting cefdinir's inherent stability or a different mechanism of interaction. nih.govfrontiersin.org However, other research indicates that the activity of cephalosporin (B10832234) carboxylates like cefdinir against nonreplicating M. tuberculosis is generally weak, with MICs often exceeding 50 µg/mL. nih.gov
Mycobacterium avium complex (MAC): Research has explored the use of dual β-lactam combinations to treat MAC infections. One study demonstrated that the in vitro susceptibility of MAC to meropenem was significantly enhanced when combined with cefdinir. The addition of cefdinir (at a fixed concentration of 4 mg/L) reduced the MIC50/MIC90 of meropenem from 16/32 mg/L to 0.125/4 mg/L, suggesting a synergistic effect. oup.com
Comparative In Vitro Activity with Other Beta-Lactam Antibiotics
Numerous studies have compared the in vitro activity of cefdinir to other oral β-lactam antibiotics.
Against Gram-Positive Cocci: Cefdinir is generally superior to other oral cephalosporins like cefixime (B193813) against staphylococci. nih.govnih.gov Its activity against oxacillin-susceptible S. aureus is greater than that of cefpodoxime, cefaclor, and cephalexin (B21000). karger.com For instance, cefdinir has been shown to be 2- to 8-fold more potent against oxacillin-susceptible S. aureus and 32- to 64-fold more potent than cephalexin against streptococcal strains. jmilabs.comnih.gov
Against Gram-Negative Bacilli: The activity of cefdinir against Enterobacteriaceae is often comparable or superior to older oral cephalosporins. nih.gov It has been found to be 8- to 16-fold more potent than cefuroxime (B34974) axetil and cefprozil against E. coli and Klebsiella spp. droracle.airesearchgate.net However, against some gram-negative organisms, its activity may be two- to fourfold less than that of cefixime. nih.gov In a study of third-generation cephalosporin-resistant gram-negative bacilli, a high frequency of resistance to cefdinir (70.6%) was observed. scielo.br
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in Co-Culture
Research into the interactions of cefdinir with other antimicrobial agents has revealed potential for synergistic activity.
With β-lactamase inhibitors: While cefdinir is stable against many common β-lactamases, its activity against extended-spectrum β-lactamase (ESBL)-producing organisms is limited. researchgate.net However, a study on CTX-M ESBL-producing E. coli found that while no isolates were susceptible to cefdinir alone, the addition of a fixed concentration of amoxicillin-clavulanate rendered 89.1% of the isolates susceptible to cefdinir. nih.gov This indicates a synergistic effect where the β-lactamase inhibitor protects cefdinir from hydrolysis, restoring its activity.
With other β-lactams against MAC: As mentioned previously, cefdinir in combination with meropenem shows significant synergy against Mycobacterium avium complex, restoring the susceptibility of MAC to meropenem. oup.com
There is limited information available in the provided search results regarding antagonistic interactions between cefdinir and other antimicrobial agents.
Analytical Methodologies for Research and Development
Spectrophotometric Methods
Spectrophotometry offers a simple, rapid, and cost-effective approach for the analysis of Cefdinir (B1668824). These methods are based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Cefdinir. The method involves measuring the absorbance of a Cefdinir solution at its wavelength of maximum absorption (λmax). Several studies have reported different solvents and λmax values for the analysis of Cefdinir, reflecting the influence of the solvent environment on its spectral characteristics.
For instance, one method demonstrated that in a 0.1 M phosphate (B84403) buffer with a pH of 7.0, Cefdinir exhibits a maximum absorption at 287 nm. ijpsonline.com This method was found to be linear over a concentration range of 3 to 17 µg/mL. ijpsonline.com Another study reported a λmax of 281 nm for Cefdinir in a 0.1N hydrochloric acid (HCl) solution, with a linear range of 1-55 µg/mL. ejbps.com The use of different solvents such as 0.1N NaOH has also been explored, showing a λmax at 242.4 nm. researchgate.net
Furthermore, colorimetric methods have been developed where Cefdinir is reacted with a chromogenic reagent to produce a colored complex that can be measured in the visible region. One such method involves the reaction of Cefdinir with the Folin-Ciocalteu (FC) reagent in an alkaline medium, resulting in a blue-colored chromogen with a maximum absorption at 720 nm. ijpsonline.com This method demonstrated linearity in the concentration range of 4 to 20 µg/mL. ijpsonline.com Another approach involves the formation of a charge-transfer complex between Cefdinir and reagents like alizarin (B75676) red S (ARS) or quinalizarin (B1678644) (Quinz) in a methanolic medium, with resulting λmax values of 533 nm and 559 nm, respectively. pharmacyjournal.in A different colorimetric method is based on the oxidation of Cefdinir with ferric chloride, followed by complexation with 1,10-phenanthroline (B135089) to form a blood-red chromogen with a λmax at 520 nm. tsijournals.com
The dissolution testing of Cefdinir tablets, a critical quality control parameter, can also be monitored using UV-Vis spectrophotometry. For this purpose, a 0.05M phosphate buffer at pH 6.8 is used as the dissolution medium, and the absorbance is measured at the λmax of 290 nm. nml.gov.np
Table 1: UV-Visible Spectrophotometric Methods for Cefdinir Analysis
| Method Type | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) |
| Direct UV | 0.1 M Phosphate Buffer (pH 7.0) | 287 | 3 - 17 ijpsonline.com |
| Direct UV | 0.1N Hydrochloric Acid | 281 | 1 - 55 ejbps.com |
| Direct UV | 0.1N Sodium Hydroxide | 242.4 | Not Specified researchgate.net |
| Colorimetric | Folin-Ciocalteu Reagent | 720 | 4 - 20 ijpsonline.com |
| Colorimetric | 1,10-Phenanthroline & Ferric Chloride | 520 | Not Specified tsijournals.com |
| Colorimetric | Alizarin Red S | 533 | Not Specified pharmacyjournal.in |
| Colorimetric | Quinalizarin | 559 | Not Specified pharmacyjournal.in |
| Colorimetric | Sodium Anthraquinone-2-sulfonate | 517 | 0.5 - 100 nih.gov |
| Dissolution | 0.05M Phosphate Buffer (pH 6.8) | 290 | Not Specified nml.gov.np |
Derivative Spectrophotometry
Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands and can be used to eliminate background interference. This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength.
For the analysis of Cefdinir, first-order derivative spectrophotometry has been employed. In one study, the zero-order spectrum of Cefdinir in methanol (B129727) was derivatized into the first-order spectrum, and the absorbance was measured at 272 nm. scholarsresearchlibrary.com This method was found to be linear in the concentration range of 5-15 µg/mL. scholarsresearchlibrary.comresearchgate.net Another first derivative method determined Cefdinir at 313.4 nm in the presence of its alkaline degradation product. bibliomed.org Second derivative spectrophotometry has also been utilized to determine Cefdinir at 298.2 nm in the presence of its acid degradation product. bibliomed.org
Difference spectrophotometry, a related technique, has also been applied for Cefdinir analysis. This method is based on measuring the absorbance difference between two equimolar solutions of the analyte in different chemical forms. One such method measures the absorbance of Cefdinir at a maximum of 265 nm and a minimum of 230 nm, with a linear range of 10 to 35 µg/mL. ijpsonline.com
Table 2: Derivative Spectrophotometry Methods for Cefdinir Analysis
| Method Type | Wavelength (nm) | Linearity Range (µg/mL) | Notes |
| First Order Derivative | 272 | 5 - 15 scholarsresearchlibrary.comresearchgate.net | In methanol. |
| First Order Derivative | 313.4 | Not Specified bibliomed.org | In the presence of alkaline degradation product. |
| Second Order Derivative | 298.2 | Not Specified bibliomed.org | In the presence of acid degradation product. |
| Difference Spectrophotometry | 265 (maxima), 230 (minima) | 10 - 35 ijpsonline.com | Measures amplitude between maxima and minima. |
Chromatographic Methods
Chromatographic methods are powerful separation techniques that are widely used for the analysis of Cefdinir, especially for complex mixtures and for achieving high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most extensively used analytical technique for the determination of Cefdinir in various samples. scirp.orgscielo.brnih.gov It offers high resolution, sensitivity, and specificity.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for Cefdinir analysis. ijpsonline.comwisdomlib.orgoup.com In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Several RP-HPLC methods have been developed and validated for Cefdinir. These methods vary in terms of the column used, mobile phase composition, flow rate, and detection wavelength. For instance, one method utilizes a Waters RP Spherisorb C-18 column with a mobile phase of water (pH 3.0 with orthophosphoric acid), acetonitrile (B52724), and methanol in the ratio of 13:5:2 (v/v/v) at a flow rate of 1 mL/min and detection at 286 nm. nih.gov Another method employs a mobile phase of 50 mM ammonium (B1175870) acetate (B1210297) (pH 3.0) and methanol (80:20 v/v) with a flow rate of 1 ml/min and detection at 285 nm. ijpsonline.com
The choice of mobile phase and its pH is critical for achieving optimal separation and peak shape. A mobile phase consisting of acetonitrile and phosphate buffer at pH 3 in a 40:60 ratio has been used with a Develosil C18 column, with detection at 254 nm. wisdomlib.org For the simultaneous determination of Cefdinir and sodium benzoate (B1203000), an Agilent Eclipse XDB C8 column was used with a mobile phase of acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a 50:50 v/v ratio, with UV detection at 254 nm. biomedres.us
Table 3: Selected RP-HPLC Methods for Cefdinir Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm) nih.gov | Water (pH 3.0 with orthophosphoric acid) : Acetonitrile : Methanol (13:5:2 v/v/v) | 1.0 | 286 | Not Specified |
| Not Specified | 50 mM Ammonium Acetate (pH 3.0) : Methanol (80:20 v/v) | 1.0 | 285 | 5.08 ijpsonline.com |
| Develosil C18 wisdomlib.org | Acetonitrile : Phosphate Buffer (pH 3) (40:60) | 1.0 | 254 | 6.31 |
| Agilent Eclipse XDB C8 (250 mm X 4.6 mm, 5 μm) biomedres.us | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.5) (50:50 v/v) | 1.0 | 254 | Not Specified |
| C18 column | 0.2 M Sodium Dihydrogen Phosphate (pH 3.2) : Methanol (70:30 v/v) | 1.0 | 254 | 5.4 - 5.6 banglajol.info |
| C18 column | Methanol : 20.0 mM Phosphate Buffer (pH 3) (35:65 v/v) | Not Specified | Not Specified | Not Specified trendsinpharmacy.org |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. researchgate.net
Several UPLC methods have been developed for the analysis of Cefdinir. biomedres.us One such method for the simultaneous determination of Cefdinir and sodium benzoate employed a Waters CORTECS® C18 column (50 mm X 4.6 mm, 2.7 μm particle size) with a mobile phase of acetonitrile and 0.05 M phosphate buffer (pH 4.5) at a flow rate of 0.3 mL/min and UV detection at 254 nm. biomedres.us Another RP-UPLC method utilized an Acquity SB C18 column (100 × 2 mm, 1.8µm) with an isocratic mobile phase of orthophosphoric acid and acetonitrile (60:40 v/v, pH 2.8) at a flow rate of 0.3 ml/min and detection at 285 nm. researchgate.net This method demonstrated linearity over a concentration range of 25 to 150 µg/ml. researchgate.netscispace.com
Table 4: UPLC Methods for Cefdinir Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Waters CORTECS® C18 (50 mm X 4.6 mm, 2.7 μm) biomedres.us | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.5) | 0.3 | 254 |
| Acquity SB C18 (100 × 2 mm, 1.8µm) researchgate.net | Orthophosphoric Acid : Acetonitrile (60:40 v/v, pH 2.8) | 0.3 | 285 |
Method Validation in Research Contexts (e.g., linearity, precision, accuracy, stability-indicating)
The validation of analytical methods for cefdinir is essential to ensure their reliability for research and development purposes. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). scispace.comnih.gov Key validation parameters include linearity, precision, accuracy, and the stability-indicating nature of the method. scispace.comnih.govnih.gov
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For cefdinir, linearity is typically established over a specific concentration range, and a high correlation coefficient (R²) is expected. scispace.comnih.gov
Precision: Precision is assessed by determining the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scispace.combanglajol.info Both intra-day (repeatability) and inter-day (intermediate precision) are evaluated. banglajol.info
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure cefdinir is added to a sample matrix, and the recovery percentage is calculated. scispace.comnih.gov
Stability-Indicating: A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products. scispace.comnih.gov This is typically demonstrated through forced degradation studies where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light. scispace.comnih.gov The method should be able to separate the cefdinir peak from any degradation product peaks. nih.gov
Table 3: Summary of Method Validation Parameters for Cefdinir Analysis
| Parameter | RP-UPLC Method scispace.comresearchgate.net | RP-HPLC Method nih.gov | LC-MS/MS Method nih.gov |
|---|---|---|---|
| Linearity Range | 25-150 µg/ml | 0.05-15.00 µg/mL | 5-2000 ng/ml |
| Correlation Coefficient (R²) | 0.9993 | 0.999 | Not Specified |
| Accuracy (% Recovery) | 98-102% | Not Specified | 99.6-106.7% |
| Precision (% RSD) | <1.5% | Not Specified | <4.3% |
| Stability-Indicating | Yes, demonstrated by forced degradation studies. | Yes, degraded products were well-separated. | Not Applicable for this study type. |
Quantification in Biological Matrices for Preclinical Research (e.g., animal plasma, cell lysates)
The quantification of cefdinir in biological matrices is a critical component of preclinical research, providing essential data for pharmacokinetic studies. nih.govnih.gov LC-MS/MS is the preferred method for this purpose due to its high sensitivity and selectivity, allowing for the determination of low drug concentrations in complex biological fluids like plasma. nih.goviosrjournals.orgnih.gov
Sample preparation is a crucial step to remove interfering substances from the biological matrix. Common techniques include protein precipitation and solid-phase extraction (SPE). researchgate.netnih.govnih.gov Protein precipitation, often using agents like trichloroacetic acid or methanol, is a simpler and faster method. nih.govnih.gov SPE provides a cleaner extract, which can be beneficial for reducing matrix effects and improving method robustness. researchgate.netnih.gov
Preclinical pharmacokinetic studies in animal models, such as rats and dogs, have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of cefdinir. nih.govfda.govnih.gov These studies involve administering cefdinir to the animals and then collecting blood samples at various time points to measure the plasma drug concentration. nih.govnih.gov The resulting concentration-time data is used to calculate key pharmacokinetic parameters. In rats, studies have shown that cefdinir's disposition can be influenced by co-administered drugs, highlighting the importance of such preclinical investigations. nih.govresearchgate.net The unbound fraction of cefdinir in plasma, which is the pharmacologically active portion, can also be determined using techniques like ultrafiltration. nih.gov
Table 4: Preclinical Pharmacokinetic Parameters of Cefdinir in Animal Models
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Dog | Elimination half-life (T½) | Significantly longer than in other species | fda.gov |
| Dog | Oral Bioavailability | ~60.6% - 70.5% | fda.gov |
| Rat | Half-life (T½) with Captopril | 2.92 ± 0.95 h | nih.gov |
| Rat | Unbound fraction (fu) in plasma | 15.4% ± 3.0% | nih.gov |
Emerging Research Areas and Future Directions for Cefdinir
Novel Delivery Systems for Research Applications
To overcome challenges associated with Cefdinir's low water solubility and bioavailability, researchers are actively developing novel delivery systems. uw.eduwikipedia.orgmdpi.com These advanced formulations are primarily studied in research models to enhance the drug's distribution and efficacy.
One promising approach involves the use of nanovesicles . Spanlastic nanovesicles (SNVs) have been formulated using an ethanol (B145695) injection method to improve Cefdinir's solubility and bioavailability. uw.eduwikipedia.orgmdpi.com In a notable study, Cefdinir-loaded SNVs were incorporated into a mucoadhesive in-situ gel for intranasal delivery in sinusitis models. uw.eduwikipedia.orgmdpi.com This system demonstrated significantly higher brain bioavailability compared to a standard SNV dispersion, suggesting its potential for targeting infections in the central nervous system. uw.eduwikipedia.orgmdpi.com
Niosomes , which are non-ionic surfactant-based vesicles, represent another avenue of research. nih.govnih.gov Formulated by the sonication method, Cefdinir-loaded niosomes have shown sustained in-vitro drug release over 12 hours. nih.gov Ex-vivo permeation studies using goat intestinal membrane indicated that niosomal formulations improved Cefdinir's permeability compared to a plain drug solution. nih.gov Furthermore, these niosomes potentiated the bacteriostatic activity of Cefdinir (B1668824), suggesting they could offer a more effective oral delivery system. nih.govnih.gov
Other strategies include the development of pH-modified solid dispersions (pHM-SDs) . nih.gov These dispersions, created with hydrophilic polymers and alkalizers via spray-drying, have demonstrated a marked improvement in the dissolution rate of Cefdinir compared to its crystalline powder form. nih.govnih.gov The enhanced dissolution is attributed to the formation of an amorphous state and potentially a salt between Cefdinir and the alkalizer. nih.gov
Table 1: Investigational Delivery Systems for Cefdinir
| Delivery System | Formulation Method | Key Research Finding in Models | Potential Advantage |
|---|---|---|---|
| Spanlastic Nanovesicles (SNVs) | Ethanol Injection | Enhanced brain bioavailability via intranasal route in sinusitis models. uw.eduwikipedia.orgmdpi.com | Improved drug targeting to the brain. uw.eduwikipedia.orgmdpi.com |
| Niosomes | Sonication | Sustained in-vitro release and improved ex-vivo permeability across goat intestinal membrane. nih.gov | Enhanced oral absorption and controlled release. nih.govnih.gov |
| pH-Modified Solid Dispersions | Spray-Drying | Significantly improved dissolution rate compared to crystalline Cefdinir. nih.govnih.gov | Enhanced solubility and bioavailability. nih.gov |
| Surfactant-Modified Chitosan Nanoparticles | Ionic Gelation | Proposed for topical delivery to enhance wound healing and antibacterial properties. frontiersin.org | Improved topical application and efficacy. frontiersin.org |
Investigational Applications in Specific Pathogen Models
There is growing interest in repurposing existing antibiotics to address difficult-to-treat infections. japsonline.comnih.gov Research has focused on the efficacy of Cefdinir against Mycobacterium species, which are notoriously challenging pathogens.
Studies have investigated Cefdinir's activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. japsonline.comasm.org Research has shown that Cefdinir exhibits dose-dependent killing of multidrug-resistant (MDR) Mtb in a preclinical hollow fiber model of tuberculosis (HFS-TB). japsonline.comasm.orgasm.org Notably, this efficacy was observed without the combination of a β-lactamase inhibitor, as Cefdinir is stable against hydrolysis by many common β-lactamases. japsonline.comasm.orgasm.org In test-tube experiments, Cefdinir alone demonstrated significant killing of the Mtb H37Ra strain over seven days. asm.orgresearchgate.net The pharmacokinetic/pharmacodynamic (PK/PD) index linked to its sterilizing efficacy against Mtb was identified as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). japsonline.comasm.org
The activity of Cefdinir has also been assessed against nontuberculous mycobacteria, such as Mycobacterium kansasii and Mycobacterium abscessus. In an in-vitro study against M. kansasii, Cefdinir was among the third-generation cephalosporins that showed activity. nih.gov For M. abscessus, which possesses L,D-transpeptidases involved in peptidoglycan cross-linking, Cefdinir was identified as a potent inhibitor of these enzymes. nih.govmdpi.com
Molecular Modeling and Computational Chemistry Studies
Computational methods are increasingly being used to elucidate the molecular mechanisms of drug action and resistance, providing insights that can guide the development of more effective therapies. japsonline.complos.org
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as Cefdinir, interacts with its protein target. drugbank.compatsnap.comacs.orgulisboa.pt These computational techniques help visualize binding modes and calculate binding affinities. patsnap.com
A significant study performed molecular dynamics simulations to investigate the interaction of Cefdinir with LdtMab2, an L,D-transpeptidase from Mycobacterium abscessus. nih.govmdpi.com The simulations, conducted over 100 nanoseconds, revealed that Cefdinir binds tightly within the enzyme's active site. nih.govmdpi.com The analysis identified key amino acid residues (M300, Y305, Y315, S348, H349, G350, and C351) that interact with Cefdinir, with the 2-aminothiazole (B372263) side chain forming crucial hydrogen bonds. nih.govmdpi.com
Another molecular screening study used docking to evaluate the binding of Cefdinir to UspA1, a surface protein of Moraxella catarrhalis that plays a role in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). nih.gov The study reported a promising binding affinity for Cefdinir with the UspA1 protein, suggesting a potential mechanism for its efficacy against this pathogen. nih.gov The primary mechanism of Cefdinir involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. uw.edumdpi.comwhiterose.ac.uk Cefdinir has shown affinity for PBP 2 and 3. mdpi.com
In silico models are valuable for predicting and understanding the mechanisms by which bacteria develop resistance to antibiotics. nih.govsci-hub.se Resistance to β-lactam antibiotics like Cefdinir primarily occurs through two main mechanisms: the production of β-lactamase enzymes that inactivate the drug, and alterations in the structure of penicillin-binding proteins (PBPs) that reduce binding affinity. frontiersin.orgwhiterose.ac.uk
While specific in silico models predicting the evolution of Cefdinir resistance are not widely published, general computational approaches are used to study these phenomena. For instance, computational models can simulate how mutations in the genes encoding PBPs might affect the protein's three-dimensional structure and its interaction with Cefdinir. Similarly, the hydrolytic action of various β-lactamases on Cefdinir can be modeled to predict the effectiveness of the antibiotic against different bacterial strains. frontiersin.org
One study utilized a generalized Lotka-Volterra model to simulate the impact of Cefdinir on the gut microbiome in rats and the subsequent changes in antibiotic resistance genes (ARGs). The model identified an increase in the aminoglycoside resistance gene AAC(6')-APH(2") following Cefdinir treatment, suggesting a potential mechanism of resistance within the gut microbial community. Such computational frameworks can help explore how different treatment protocols influence microbiome composition and the selection of resistance.
Biofilm Disruption and Antibiotic Penetration Research in Biofilm Models
Bacterial biofilms are communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which acts as a protective barrier against antibiotics and host immune responses. mdpi.comnih.gov This barrier can significantly reduce the penetration of antimicrobial agents, contributing to treatment failure and chronic infections. mdpi.com
Research on non-typeable Haemophilus influenzae (NTHi) has shown that biofilms of this organism are a key factor in the persistence of infections like otitis media. nih.gov Studies using in vitro static biofilm assays have investigated the concentrations of Cefdinir required to eradicate NTHi biofilms. nih.gov One study demonstrated that disrupting the biofilm structure by targeting Integration Host Factor (IHF), a DNA-binding protein within the eDNA matrix of the biofilm, rendered the resident bacteria susceptible to killing by previously ineffective concentrations of Cefdinir. nih.gov This suggests that combining Cefdinir with biofilm-disrupting agents could be a viable therapeutic strategy.
The ability of an antibiotic to penetrate the biofilm is crucial for its efficacy. The EPS matrix can prevent or slow the diffusion of drugs. mdpi.com For example, in Pseudomonas aeruginosa biofilms, the matrix can limit the penetration of positively charged antibiotics like tobramycin (B1681333) through ionic interactions, while neutral antibiotics like ciprofloxacin (B1669076) can penetrate more readily. nih.govasm.org While specific studies detailing the penetration kinetics of Cefdinir through various biofilm models are limited, its effectiveness is inherently linked to its ability to bypass the protective EPS layer to reach the embedded bacteria and inhibit their cell wall synthesis. mdpi.com
Interaction with Host Factors (beyond direct antimicrobial effects)
Emerging research indicates that Cefdinir may exert effects beyond its direct action on bacteria, by interacting with host factors and modulating immune responses.
A pilot randomized trial investigated the use of Cefdinir in pediatric patients with recent-onset neuropsychiatric disorders, such as OCD and tics, which are sometimes precipitated by infection. nih.gov The study observed notable, though not statistically significant, improvements in tic symptoms in the Cefdinir group compared to placebo. nih.gov This has led to the hypothesis that Cefdinir may possess immunomodulatory effects, a property seen in other cephalosporins like ceftriaxone, which has shown antidepressant properties in animal models. nih.gov The potential for Cefdinir to modulate the host's immune or neurological response warrants further investigation in larger, fully powered studies. nih.govdrugbank.com
Research using a diet-induced diabetic mouse model has explored the relationship between gut microflora, Cefdinir treatment, and the host's immunological response in the liver. The study found that targeted alteration of the gut flora using a colon-specific formulation of Cefdinir could modulate the ratio of Th17 to Treg immune cells in the liver. This suggests that Cefdinir can influence host immunity through its impact on the gut microbiome, potentially restoring insulin (B600854) sensitivity and reducing liver inflammation in this model. Other research has noted that Cefdinir can modify the susceptibility of bacteria to the antibacterial actions of human serum and polymorphonuclear neutrophils.
Immunomodulatory Properties in Preclinical Models
Beyond its primary bactericidal function, emerging preclinical research suggests that Cefdinir possesses immunomodulatory capabilities. These properties, distinct from its antimicrobial action, indicate a potential for the drug to influence the host's immune response. pandasitalia.it
One of the noted immunomodulatory effects of Cefdinir is its ability to inhibit the release of myeloperoxidase from human neutrophils. selleckchem.com In preclinical settings, Cefdinir has been shown to directly inhibit the activity of myeloperoxidase that is released into the extracellular environment when neutrophils are stimulated by soluble mediators. selleckchem.com Furthermore, some studies have indicated that certain cephalosporins can influence cytokine balance. pandasppn.org For instance, research on Cefdinir microspheres in a diet-induced diabetic mouse model demonstrated an influence on the balance of immune cells in the liver. researchgate.net Specifically, the administration of Cefdinir microspheres was found to lower the level of Treg cells, which are crucial in regulating inflammatory responses. researchgate.net
Additionally, while research into the neuroprotective roles of beta-lactam antibiotics often focuses on other compounds like ceftriaxone, there is a broader interest in how this class of drugs might affect neurological pathways. pandasppn.org Some studies in this class have shown effects on glutamate (B1630785) transport, which is relevant to neuropsychiatric conditions. pandasitalia.itpandasppn.org A pilot study involving pediatric patients with recent-onset neuropsychiatric symptoms showed some improvements in tics and OCD symptoms with Cefdinir treatment, suggesting a potential therapeutic effect that may be linked to its immunomodulatory or other non-antibiotic properties. pandasitalia.itpandasppn.org These findings, while preliminary, open avenues for exploring Cefdinir's utility in conditions with an inflammatory or autoimmune component.
Interaction with Host Transport Systems (e.g., PEPT1, PEPT2)
The absorption and disposition of Cefdinir are influenced by its interaction with host transport systems, particularly the proton-coupled oligopeptide transporters PEPT1 and PEPT2. nih.govumich.edu These transporters are crucial for the absorption of di- and tripeptides from the small intestine (PEPT1) and for the reabsorption of peptides in the kidneys (PEPT2). umich.educapes.gov.br
Multiple preclinical studies have consistently demonstrated that Cefdinir interacts with both PEPT1 and PEPT2, albeit with a low affinity compared to other beta-lactam antibiotics. physiology.orgphysiology.org In studies using LLC-PK1 cells stably transfected with rat PEPT1 or PEPT2, Cefdinir was found to inhibit the uptake of the dipeptide glycylsarcosine (B1347041) (Gly-Sar), a classic substrate for these transporters. physiology.orgphysiology.org However, its inhibitory potency was significantly lower than that of other cephalosporins like cefadroxil (B1668780) and ceftibuten (B193870). capes.gov.brphysiology.orgphysiology.org
The affinity of a compound for these transporters is often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher affinity. Research has established the Ki values for Cefdinir's interaction with both rat PEPT1 and PEPT2, confirming its relatively weak interaction. For example, one study reported Ki values in the millimolar range, contrasting with the micromolar affinities observed for other cephalosporins. nih.gov The order of affinity for several beta-lactams for rat PEPT1 was determined to be: cyclacillin (B1669386) > ceftibuten > cefadroxil > cephalexin (B21000) = cefixime (B193813) = cephradine (B1668399) > cefdinir = amoxicillin (B794) > ampicillin (B1664943). physiology.orgphysiology.org For rat PEPT2, the affinity order was: cefadroxil > cyclacillin = cephradine = cephalexin > amoxicillin > ampicillin > ceftibuten > cefixime = cefdinir. physiology.orgphysiology.org
Inhibitory Affinity (Ki) of Cefdinir and Other Beta-Lactam Antibiotics for Rat Peptide Transporters
The following table displays the inhibition constant (Ki) values, indicating the affinity of various beta-lactam antibiotics for the peptide transporters PEPT1 and PEPT2, as determined in a study using LLC-PK1 cells. A lower Ki value signifies a higher binding affinity.
| Compound | Transporter | Ki Value (mM) |
| Cefdinir | PEPT1 | 17.9 ± 3.4 |
| Cefdinir | PEPT2 | 19.8 ± 3.3 |
| Cefadroxil | PEPT1 | 1.15 ± 0.15 |
| Cefadroxil | PEPT2 | 0.04 ± 0.01 |
| Cephalexin | PEPT1 | 4.3 ± 0.4 |
| Cephalexin | PEPT2 | 0.22 ± 0.03 |
| Cephradine | PEPT1 | 4.3 ± 0.6 |
| Cephradine | PEPT2 | 0.22 ± 0.02 |
| Ceftibuten | PEPT1 | 0.96 ± 0.11 |
| Ceftibuten | PEPT2 | 10.9 ± 1.2 |
| Cefixime | PEPT1 | 4.3 ± 0.5 |
| Cefixime | PEPT2 | 19.8 ± 2.5 |
| Amoxicillin | PEPT1 | 17.9 ± 2.2 |
| Amoxicillin | PEPT2 | 0.46 ± 0.05 |
| Ampicillin | PEPT1 | 24.3 ± 2.9 |
| Ampicillin | PEPT2 | 0.62 ± 0.07 |
| Cyclacillin | PEPT1 | 0.38 ± 0.05 |
| Cyclacillin | PEPT2 | 0.22 ± 0.02 |
Data sourced from a study on the recognition of β-lactam antibiotics by rat peptide transporters in LLC-PK1 cells. physiology.org
Q & A
Q. How should researchers address methodological limitations in cefdinir stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
